

Characterization of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
CAS No.:	425645-31-4
Cat. No.:	B1269873

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde**. Due to the limited availability of public domain experimental data for this specific chemical entity, this document compiles known information and presents data from closely related analogs to serve as a valuable resource for researchers. The guide covers chemical and physical properties, a probable synthesis route with a detailed experimental protocol, expected spectroscopic data, and the likely mechanism of action based on the broader class of nitrofurans derivatives. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identity and Physical Properties

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a substituted furan derivative with the chemical formula $C_{12}H_9NO_4$ and a molecular weight of 231.21 g/mol. [1][2][3] Its unique structure,

featuring a furan ring linked to a nitrophenyl group, makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde**

Identifier	Value
IUPAC Name	5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde[4]
CAS Number	425645-31-4[3][4]
Molecular Formula	C ₁₂ H ₉ NO ₄ [2][3]
Molecular Weight	231.21 g/mol [5]
Canonical SMILES	CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)--INVALID-LINK--[O-][1]
InChI Key	UAAULAKHYRANRB-UHFFFAOYSA-N[5]

While experimentally determined physical properties for **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde** are not readily available in the literature, data from chemical databases provide predicted values which are useful for initial experimental design.

Table 2: Predicted Physical Properties of **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde**

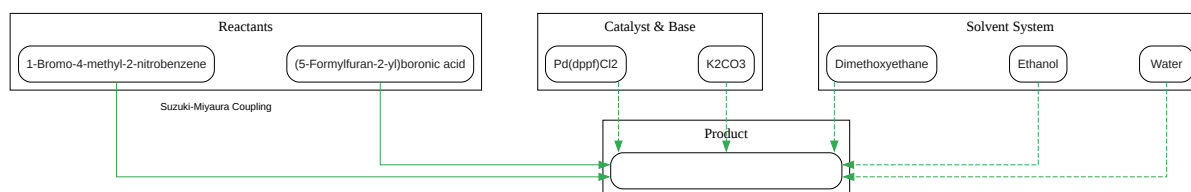
Property	Value	Source
Density	1.304 g/cm ³	[6]
Boiling Point	402.2°C at 760 mmHg	[6]
Flash Point	197°C	[6]
Refractive Index	1.607	[6]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde** is not published. However, a reliable synthesis for the closely related isomer, 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde, has been described and is expected to be adaptable. The most common and effective method for coupling aryl halides with furan boronic acids is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid.



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Caption: Proposed Suzuki-Miyaura coupling synthesis route.

Detailed Experimental Protocol (Adapted from a related isomer)

This protocol is adapted from the synthesis of a related isomer and may require optimization for the target compound.

- Reaction Setup: In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

- **Solvent Addition:** Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).
- **Catalyst Addition:** Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 80-90°C) and stir for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final product.

Spectroscopic Characterization

No published spectroscopic data for **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde** is currently available. The following tables provide expected peak ranges and data from closely related compounds to guide researchers in their analytical work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts

Protons	Expected δ (ppm)	Multiplicity	Notes
Aldehyde (-CHO)	9.6 - 9.8	s	
Furan H	7.2 - 7.5	d	
Furan H	6.8 - 7.1	d	
Phenyl H	7.5 - 8.2	m	Aromatic region
Methyl (-CH ₃)	2.4 - 2.6	s	

Note: Data is predicted based on general chemical shift values and data from related nitrophenyl furan compounds.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Aldehyde)	1670 - 1700	Strong
C-H (Aldehyde)	2720 - 2820	Medium
C=C (Aromatic)	1450 - 1600	Medium-Strong
C-N (Nitro)	1500 - 1550 (asymmetric)	Strong
1330 - 1370 (symmetric)	Strong	
C-O-C (Furan)	1050 - 1250	Strong

Note: Data is based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 231.

Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the aldehyde group (-CHO), and cleavage of the furan or phenyl rings.

Biological Activity and Mechanism of Action

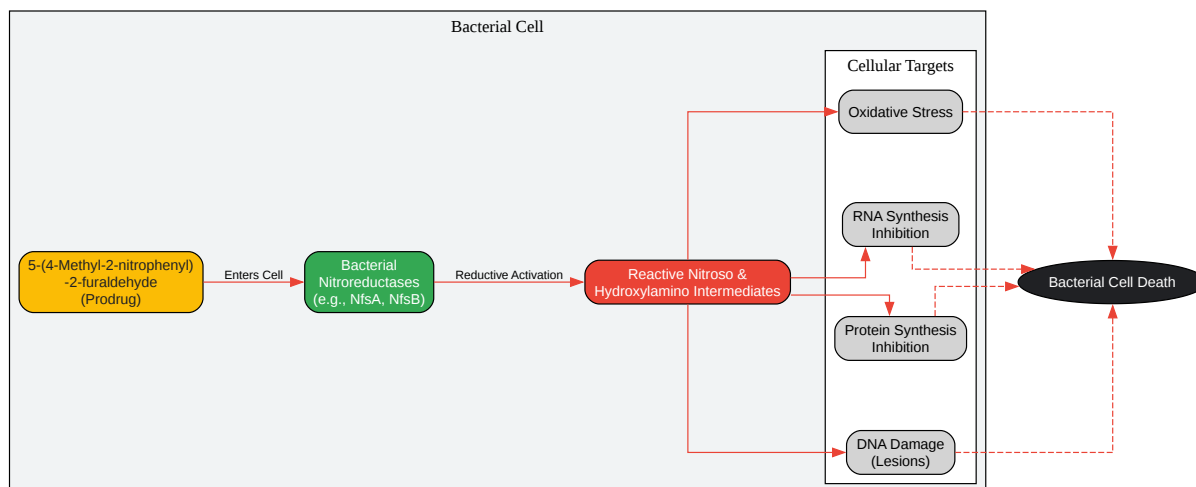
While no specific biological studies have been published for **5-(4-Methyl-2-nitrophenyl)-2-furaldehyde**, the broader class of nitrofuran derivatives are known for their antibacterial properties.^[7] The furan ring is a key structural component in many pharmacologically active compounds, contributing to diverse therapeutic properties.^[8]

Probable Mechanism of Action: Antibacterial Activity

Nitrofurans act as prodrugs that are activated within bacterial cells.^[9] The mechanism is believed to involve the following steps:

- **Entry into Bacterial Cell:** The nitrofurans compound diffuses into the bacterial cell.
- **Reductive Activation:** The nitro group is reduced by bacterial nitroreductases (such as NfsA and NfsB in *E. coli*) to form highly reactive intermediates, including nitroso and hydroxylamino derivatives.^[9]
- **Cellular Damage:** These reactive intermediates are non-specific in their action and can cause widespread damage to cellular macromolecules. This includes causing DNA lesions, inducing oxidative stress, and inhibiting protein and RNA synthesis.^[9]

This multi-targeted mechanism of action is thought to be a reason for the slower development of bacterial resistance to this class of drugs.



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Caption: Probable mechanism of antibacterial action.

Conclusion

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound with potential for further investigation, particularly in the field of antibacterial drug discovery. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and its likely mechanism of action. It is important to note the current lack of publicly available, experimentally verified data for this specific isomer. Researchers are encouraged to use the information presented herein as a starting point for their own empirical studies or to request detailed

analytical data from commercial suppliers. The synthesis and characterization of this compound, followed by biological screening, could unveil novel therapeutic applications.

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